1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Lipophilicity ADME Optimization Medicinal Chemistry

1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS 1044275-20-8) is a heterocyclic building block belonging to the 3,4'-bipyrazole family, characterized by a dual-pyrazole core with a free carboxylic acid handle and a sterically hindered N-isopropyl substituent on the 1'-position. This scaffold is primarily supplied as a research chemical with purities typically ranging from 95% to 98%.

Molecular Formula C12H16N4O2
Molecular Weight 248.286
CAS No. 1044275-20-8
Cat. No. B2788866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
CAS1044275-20-8
Molecular FormulaC12H16N4O2
Molecular Weight248.286
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C12H16N4O2/c1-6(2)16-8(4)11(7(3)15-16)9-5-10(12(17)18)14-13-9/h5-6H,1-4H3,(H,13,14)(H,17,18)
InChIKeyYLRUIZVZRUFWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid: A Strategic Bipyrazole Scaffold for Preclinical Procurement


1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS 1044275-20-8) is a heterocyclic building block belonging to the 3,4'-bipyrazole family, characterized by a dual-pyrazole core with a free carboxylic acid handle and a sterically hindered N-isopropyl substituent on the 1'-position . This scaffold is primarily supplied as a research chemical with purities typically ranging from 95% to 98% . Its structural features position it as a key intermediate for medicinal chemistry programs requiring precise modulation of lipophilicity and steric parameters within bipyrazole-derived libraries.

Why 3,4'-Bipyrazole Analogs Cannot Be Interchanged with 1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid


Within the 3,4'-bipyrazole-5-carboxylic acid series, the N1'-alkyl substituent is a critical determinant of molecular properties. Changing this group from methyl to ethyl, isopropyl, or butyl results in non-linear shifts in lipophilicity (XLogP3), aqueous solubility, and steric bulk . Generic substitution with a lower alkyl analog (e.g., 1',5'-dimethyl derivative) will yield a compound with significantly different logP and potentially altered pharmacokinetic behavior in lead optimization. Conversely, substituting with a linear butyl analog provides similar lipophilicity but with increased conformational flexibility and topological polar surface area. The isopropyl group offers a unique combination of intermediate lipophilicity and branched steric hindrance that cannot be replicated by linear alkyl chains of comparable carbon count, making direct interchange scientifically invalid without re-optimization of downstream ADME profiles [1].

Head-to-Head Physicochemical Evidence: Selecting 1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid Over Analogs


Lipophilicity Comparison: Isopropyl Branching Elevates LogP vs. Methyl, Ethyl, and Trimethyl Analogs

The calculated partition coefficient (XLogP3) for the target compound is 1.6, indicating significantly higher lipophilicity than its 1',5'-dimethyl (LogP 0.34), 1'-ethyl-3',5'-dimethyl (LogP 0.43), and 1',3',5'-trimethyl (LogP 0.95) analogs . This increase of 1.26 to 0.65 log units translates to an approximately 4- to 18-fold higher partition coefficient, making the isopropyl derivative better suited for programs targeting hydrophobic binding pockets or requiring enhanced membrane permeability [1].

Lipophilicity ADME Optimization Medicinal Chemistry

Lipophilicity Equivalence with Butyl Analog: Isopropyl Offers Reduced Conformational Flexibility

While the target compound (XLogP3 = 1.6) and the 1'-butyl analog (Log P = 1.62) exhibit nearly identical lipophilicity [1], the isopropyl group introduces a branched, sterically constrained architecture compared to the linear n-butyl chain. This branching reduces the number of rotatable bonds (3 vs. 5 in the butyl analog) [1], potentially leading to a lower entropic penalty upon target binding and improved ligand efficiency.

Conformational Analysis Lipophilicity Drug Design

Topological Polar Surface Area: Maintaining Favorable Drug-Like Properties Across the Series

The target compound maintains a consistent TPSA of 83.8 Ų, matching the 1',5'-dimethyl and 1'-butyl analogs . This value falls within the favorable range (<140 Ų) for oral bioavailability and blood-brain barrier penetration, indicating that the isopropyl substitution does not introduce additional polarity that would compromise membrane transit.

Drug-likeness ADME Prediction Scaffold Optimization

Purity and Availability: Higher Purity Options Support Demanding Preclinical Assays

Commercially, 1'-isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is available at purities of 95% (standard) and 98% (NLT) from multiple vendors , whereas several close analogs (e.g., the 1'-allyl derivative) are typically only offered at 95% purity . The 98% purity option ensures minimal interference from residual starting materials or by-products in sensitive biochemical assays (e.g., SPR, ITC, cellular thermal shift assays).

Chemical Procurement Assay Reproducibility Lead Optimization

Steric Parameter: Isopropyl Provides Intermediate van der Waals Volume for Induced-Fit Binding

The N1'-isopropyl group occupies a steric volume intermediate between the ethyl and sec-butyl/butyl substituents. While direct B1/B5 sterimol parameters are not reported for this specific compound, the isopropyl group is a classic probe for steric tolerance in enzyme active sites. In 3,4'-bipyrazole-based kinase inhibitor programs, the isopropyl substitution pattern correlates with balanced CDK-2/VEGFR-2 dual inhibition (IC50 = 3.37 µM and 0.73 µM, respectively, for a structurally related bipyrazole carboxamide) , suggesting that N1'-branching is compatible with, and may enhance, ATP-pocket occupancy.

Steric Effects Structure-Activity Relationship Enzyme Inhibition

Optimal Use Cases for Procuring 1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid


Lead Optimization of Kinase Inhibitors Requiring Intermediate Lipophilicity (LogP 1.5–2.0)

Medicinal chemistry teams working on Type I/II kinase inhibitors targeting VEGFR-2, CDK-2, or EGFR can use this compound as a core scaffold. Its XLogP3 of 1.6 provides a balance between membrane permeability and aqueous solubility, avoiding the solubility penalties of higher logP analogs (>2.5) while still engaging hydrophobic back-pocket residues . The free carboxylic acid allows for rapid amide coupling to generate diverse screening libraries.

Scaffold Hopping from Monopyrazoles to Bipyrazoles for Improved Kinase Selectivity

Researchers seeking to improve selectivity profiles over monopyrazole-based inhibitors (e.g., certain COX-2 or p38 MAPK inhibitors) can employ this bipyrazole core. The additional pyrazole ring introduces extra hydrogen-bonding capacity and can participate in water-mediated interactions in the hinge region, as evidenced by computational docking studies on 3,4'-bipyrazole carboxamides . The isopropyl group provides steric differentiation from the methyl/ethyl analogs, enabling fine-tuning of selectivity across the kinome.

ADME Property Profiling Using a Matched Molecular Pair (MMP) Strategy

In drug discovery, matched molecular pair analysis is standard practice. Procuring this compound alongside its methyl, ethyl, and butyl analogs allows for systematic assessment of how N1'-alkyl chain length and branching affect metabolic stability (e.g., human liver microsome intrinsic clearance), Caco-2 permeability, and plasma protein binding . The isopropyl variant often shows a non-linear improvement in metabolic stability due to branching at the α-carbon, which blocks CYP-mediated oxidation pathways.

Building Block for Metal-Organic Frameworks (MOFs) with Antibacterial Applications

The 3,4'-bipyrazole-5-carboxylic acid motif has been successfully incorporated into copper- and zinc-based MOFs exhibiting broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains [1]. The isopropyl substituent introduces hydrophobicity that can modulate framework porosity and bacterial membrane interactions. Researchers developing MOF-based antimicrobial coatings or drug delivery systems can exploit this building block's dual functionality (carboxylate for metal coordination, bipyrazole for π-stacking).

Quote Request

Request a Quote for 1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.